molecular formula C17H19NO3 B14171267 N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide CAS No. 922517-03-1

N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide

Cat. No.: B14171267
CAS No.: 922517-03-1
M. Wt: 285.34 g/mol
InChI Key: SUQDMRRJAVHPSI-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide is an organic compound with a complex structure that includes a hydroxyphenyl group, a methoxy group, and a phenylpropanamide backbone

Properties

CAS No.

922517-03-1

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-[(4-hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide

InChI

InChI=1S/C17H19NO3/c1-21-18(13-15-7-10-16(19)11-8-15)17(20)12-9-14-5-3-2-4-6-14/h2-8,10-11,19H,9,12-13H2,1H3

InChI Key

SUQDMRRJAVHPSI-UHFFFAOYSA-N

Canonical SMILES

CON(CC1=CC=C(C=C1)O)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with methoxyamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 3-phenylpropanoic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propionate: Shares a similar hydroxyphenyl group but differs in the rest of the structure.

    N-(4-Hydroxyphenyl)retinamide: A synthetic retinoid derivative with a hydroxyphenyl group.

    N-(4-Hydroxyphenyl)acetamide: Another compound with a hydroxyphenyl group but a different amide structure.

Uniqueness

N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

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